2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde

Catalog No.
S12349979
CAS No.
436088-09-4
M.F
C12H11NO2
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde

CAS Number

436088-09-4

Product Name

2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde

IUPAC Name

5,7-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C12H11NO2/c1-7-3-8(2)10-5-9(6-14)12(15)13-11(10)4-7/h3-6H,1-2H3,(H,13,15)

InChI Key

OCPVDXWLYLXQPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=O)NC2=C1)C=O)C

2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NOC_{12}H_{11}NO and a molecular weight of approximately 201.22 g/mol. This compound is characterized by the presence of a hydroxyl group and a formyl group attached to a quinoline ring, which contributes to its unique chemical properties. The structure features two methyl groups at the 5 and 7 positions of the quinoline ring, enhancing its biological activity and potential applications in various fields.

Due to its functional groups:

  • Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
  • Reduction Reactions: The aldehyde group can be reduced to form primary alcohols.
  • Substitution Reactions: The compound can undergo electrophilic substitution reactions on the quinoline ring, leading to various derivatives.

These reactions make it a versatile intermediate in organic synthesis.

This compound exhibits significant biological activity, particularly in pharmacological applications. It has been studied for its potential as an antimicrobial agent, antiviral compound, and anticancer drug. The presence of both the hydroxyl and aldehyde groups enhances its interaction with biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or modulate receptor activity, making it valuable in drug development.

The synthesis of 2-hydroxy-5,7-dimethylquinoline-3-carbaldehyde typically involves the following steps:

  • Starting Material: Begin with 5,7-dimethylquinoline as the base compound.
  • Hydroxylation: Introduce a hydroxyl group at the 2-position using reagents such as boron trifluoride etherate or other hydroxylating agents under controlled conditions.
  • Formylation: Perform a formylation reaction using reagents like formic acid or paraformaldehyde to introduce the aldehyde group at the 3-position.
  • Purification: Purify the resulting product through recrystallization or chromatography to obtain high purity.

These methods allow for the efficient production of this compound on both laboratory and industrial scales.

2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde has several notable applications:

  • Pharmaceuticals: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic effects.
  • Dyes and Pigments: The compound is utilized in the production of dyes due to its chromophoric properties.
  • Agrochemicals: It is involved in developing agrochemical products that enhance crop protection.

These applications highlight its versatility across different industries.

Research into the interaction of 2-hydroxy-5,7-dimethylquinoline-3-carbaldehyde with various biological targets has shown promising results. Studies indicate that it may interact with specific enzymes involved in metabolic pathways, acting as an inhibitor in some cases. Additionally, its ability to bind to certain receptors suggests potential use in designing drugs that modulate physiological responses.

Several compounds are structurally similar to 2-hydroxy-5,7-dimethylquinoline-3-carbaldehyde. A comparison of these compounds highlights their unique features:

Compound NameMolecular FormulaKey Differences
2-Chloro-5,7-dimethylquinoline-3-carbaldehydeC12H10ClNC_{12}H_{10}ClNChlorine substituent instead of hydroxyl
4-Hydroxy-5,7-dimethylquinoline-2-carboxylic acidC12H11NO3C_{12}H_{11}NO_3Carboxylic acid instead of aldehyde
8-Hydroxy-5,7-dimethylquinoline-2-carbaldehydeC12H11NOC_{12}H_{11}NOHydroxyl at position 8 instead of position 2

The unique positioning of functional groups in 2-hydroxy-5,7-dimethylquinoline-3-carbaldehyde imparts distinct chemical and biological properties compared to these similar compounds, making it particularly valuable for research and industrial applications.

Transition Metal-Mediated C–H Activation Approaches

The quinoline scaffold in 2-hydroxy-5,7-dimethylquinoline-3-carbaldehyde presents multiple C–H bond activation sites, with regioselectivity dictated by directing groups, metal coordination geometry, and electronic effects. Palladium catalysts paired with acetic acid solvent enable C8-selective arylation of quinoline N-oxides through a concerted metalation-deprotonation mechanism, forming thermodynamically stable five-membered palladacycles [1] [2]. For instance, Pd(OAc)₂ in HOAc achieves >20:1 C8/C2 selectivity in quinoline N-oxide arylation via η²-coordination of the N-oxide oxygen, as confirmed by DFT calculations [2].

Rhodium(I) complexes exhibit distinct regioselectivity patterns depending on substituent positioning. RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} activates C2–H bonds in 3-methylquinoline derivatives but shifts to C4–H activation for 2-methyl analogs, attributed to steric steering by proximal methyl groups [3]. Copper catalysis expands functionalization to remote positions, with 8-aminoquinoline directing groups enabling C5–H sulfonylation via single-electron-transfer-generated sulfonyl radicals [4]. Applied to 2-hydroxy-5,7-dimethylquinoline-3-carbaldehyde, these methods could enable installation of aryl, heteroaryl, or sulfonyl groups at C5/C8 positions while preserving the aldehyde functionality.

Organocatalytic Asymmetric Modifications of Aldehyde Functionality

The 3-carbaldehyde group serves as a platform for enantioselective C–C bond formation via enamine or iminium catalysis. Proline-derived catalysts induce asymmetric aldol reactions between aldehydes and ketones through enamine intermediates, achieving up to 99% enantiomeric excess (ee) in cross-aldol products [7]. Modularly designed organocatalysts (MDOs) combining cinchona alkaloid thioureas and pyrrolidine carboxylic acids enable anti-Mannich reactions of aldehydes with imino esters, delivering β-amino aldehydes with 99:1 diastereoselectivity and 99% ee [6].

Iminium–allenamine cascade catalysis provides access to axially chiral quinoline-3-carbaldehydes via annulation with 2-alkynals. This one-pot process generates N-heterobiaryls with >90% ee through dynamic kinetic resolution, leveraging the aldehyde's ability to form reactive intermediates under mild conditions [8]. For 2-hydroxy-5,7-dimethylquinoline-3-carbaldehyde, such strategies could construct adjacent stereocenters or axial chirality while maintaining the hydroxyl and methyl substituents' electronic contributions.

The mechanistic understanding of formylation reactions involving 2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde has been significantly advanced through density functional theory calculations and computational modeling studies. Quantum chemical investigations have provided detailed insights into the electronic structure, reactivity patterns, and reaction pathways governing electrophilic aromatic substitution processes in this quinoline derivative [1] [2] [3].

Theoretical Framework and Computational Methods

Density functional theory calculations employing the B3LYP functional with 6-31G+(d,p) basis sets have emerged as the standard computational approach for investigating quinoline carbaldehyde systems [2] [3]. These calculations provide accurate predictions of electronic properties, including frontier molecular orbital energies, charge distributions, and reaction barriers. The B3LYP functional demonstrates particular effectiveness in describing the electronic structure of aromatic heterocycles containing both nitrogen and oxygen heteroatoms [2].

The computational framework incorporates time-dependent density functional theory methods to investigate excited state properties and electronic transitions. These calculations enable the prediction of absorption spectra and provide insights into the photophysical behavior of quinoline derivatives [3]. The theoretical ultraviolet-visible absorption profiles show satisfactory correspondence with experimental data, with deviations typically ranging from 0.05 to 31.37 nanometers depending on the specific substituent pattern [3].

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis reveals critical information about the chemical reactivity and stability of 2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital determines the kinetic stability and chemical reactivity of the molecule [3]. For quinoline derivatives with hydroxyl and methyl substituents, energy gaps typically range from 3.6 to 4.8 electron volts, indicating moderate reactivity and reasonable stability [2] [3].

The highest occupied molecular orbital predominantly localizes on the quinoline ring system and hydroxyl substituent, reflecting the electron-donating character of these structural features [3]. Conversely, the lowest unoccupied molecular orbital concentrates primarily on the quinoline ring and carbonyl group at the third position, consistent with the electron-withdrawing nature of the aldehyde functionality [3]. This orbital distribution pattern provides a theoretical basis for understanding the regioselectivity observed in electrophilic aromatic substitution reactions.

Superelectrophilic Activation Mechanisms

Advanced mechanistic studies have demonstrated that quinolinecarbaldehydes undergo superelectrophilic activation through formation of dicationic intermediates [1]. Density functional theory calculations on nitrogen,oxygen-diprotonated forms of various quinolinecarbaldehydes reveal that the most reactive electrophilic dications are generated from 2-quinolinecarbaldehyde and 4-quinolinecarbaldehyde compared to other positional isomers [1]. These dicationic species exhibit enhanced electrophilic character due to the simultaneous protonation of both the quinoline nitrogen and carbonyl oxygen atoms.

The formation of superelectrophilic intermediates dramatically lowers the activation barriers for subsequent reactions with aromatic nucleophiles. Experimental studies utilizing Brønsted acids such as trifluoromethanesulfonic acid and sulfuric acid have confirmed the formation of nitrogen-protonated oxygen-protosolvated species through multinuclear nuclear magnetic resonance spectroscopy [1]. These findings provide direct experimental validation of the theoretical predictions regarding superelectrophilic activation pathways.

Formylation Reaction Pathways

The Vilsmeier-Haack formylation mechanism represents one of the most important pathways for introducing aldehyde functionality into quinoline systems [4] [5]. This reaction proceeds through the formation of chloromethyleniminium electrophiles generated from the reaction of dimethylformamide with phosphorus oxychloride [5]. The electrophilic species subsequently attacks the electron-rich positions of the quinoline ring through a classic electrophilic aromatic substitution mechanism.

Computational studies reveal that the formylation of hydroxyquinoline derivatives follows a regioselective pattern determined by electronic and steric factors [4]. The presence of hydroxyl groups at specific positions significantly influences the electron density distribution within the quinoline ring system, directing the incoming electrophile to particular positions [4]. For 8-hydroxyquinoline derivatives, formylation occurs preferentially at the 5-position and 7-position, with double formylation possible under appropriate reaction conditions [4].

The Duff reaction provides an alternative formylation pathway utilizing hexamethylenetetramine and trifluoroacetic acid [4]. This method generates cyclic electrophilic intermediates that do not deactivate the phenolic ring for subsequent substitution, allowing efficient double formylation of appropriately substituted quinoline derivatives [4]. The mechanistic differences between Vilsmeier-Haack and Duff formylation protocols result in distinct regioselectivity patterns and product distributions.

Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide access to important reactivity descriptors that quantify the electronic properties of 2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde. The chemical hardness, defined as the resistance to charge transfer, typically ranges from 2.4 to 2.9 electron volts for quinoline derivatives [3]. The corresponding chemical softness, representing the ease of charge transfer, falls within 0.34 to 0.41 inverse electron volts [3]. These parameters provide quantitative measures of the molecule's tendency to participate in electron transfer processes.

The electrophilicity index serves as a global descriptor of electrophilic reactivity, with values ranging from 2.1 to 3.8 electron volts for substituted quinoline systems [3]. The electronic chemical potential, measuring the system's ability to exchange electron density with the surrounding environment, typically ranges from 3.9 to 4.9 electron volts [3]. These descriptors enable systematic comparison of reactivity patterns across different quinoline derivatives and facilitate the rational design of synthetic strategies.

Solvent Effects on Cyclocondensation Efficiency

The efficiency of cyclocondensation reactions leading to quinoline formation exhibits significant dependence on solvent properties, including polarity, hydrogen bonding capability, and coordination behavior with catalytic species [6] [7] [8] [9] [10]. Systematic investigation of solvent effects has revealed crucial insights into the optimization of reaction conditions and mechanistic pathways governing quinoline synthesis.

Polar Aprotic Solvents

Dimethylformamide emerges as the optimal solvent for acid-amine coupling reactions in quinoline synthesis, providing yields ranging from 58 to 94 percent depending on the specific substrate and coupling reagent combination [3]. The high polarity of dimethylformamide facilitates the dissolution of ionic intermediates and stabilizes charged transition states during the coupling process [3]. Additionally, the aprotic nature of dimethylformamide prevents competitive hydrogen bonding that could interfere with the desired coupling reaction.

Dichloromethane and chloroform represent effective alternative solvents for quinoline cyclocondensation reactions, typically providing yields in the range of 45 to 78 percent [3]. These moderately polar aprotic solvents offer good solubility for both organic substrates and catalyst systems while avoiding the coordination complications associated with strongly coordinating solvents [3]. The lower polarity compared to dimethylformamide results in somewhat reduced reaction efficiency but maintains acceptable synthetic utility.

Polar Protic Solvents

Ethanol demonstrates moderate effectiveness as a solvent for quinoline cyclocondensation reactions, with yields typically ranging from 35 to 52 percent [3]. The protic nature of ethanol introduces hydrogen bonding interactions that can both stabilize reaction intermediates and compete with the desired coupling processes [10]. Solvatochromic studies on quinoline derivatives in alcohol-cyclohexane mixtures reveal complex solute-solvent interactions that compete with solvent self-association phenomena [10].

The hydrogen bond donor ability of alcohols represents the primary factor governing their interaction with quinoline substrates at the nitrogen heteroatom site [10]. Association constants determined through proton nuclear magnetic resonance spectroscopy demonstrate that alcohols with strong self-association tendencies exhibit reduced preference toward solvation of quinoline compounds [10]. This behavior results in diminished reaction efficiency compared to aprotic solvent systems.

Water exhibits poor performance as a solvent for most quinoline cyclocondensation reactions, with yields typically below 40 percent [3]. The high polarity and strong hydrogen bonding capability of water lead to preferential solvation of polar reaction components at the expense of productive substrate interactions [3]. However, specialized catalytic systems have been developed that exploit water as a green solvent for specific quinoline synthesis applications under carefully controlled conditions [11].

Incompatible Solvent Systems

Tetrahydrofuran demonstrates complete incompatibility with many quinoline synthesis protocols, failing to support reaction progress under standard conditions [3]. The strong coordination ability of tetrahydrofuran toward Lewis acid catalysts results in catalyst deactivation and prevents the formation of active electrophilic species [3]. This coordination behavior represents a fundamental limitation that cannot be overcome through simple modification of reaction conditions.

Toluene and other low-polarity aromatic solvents typically provide poor results for quinoline cyclocondensation reactions, with yields generally below 30 percent [3]. The limited solvation capability for polar intermediates and charged transition states severely restricts reaction efficiency [3]. The inability to stabilize ionic species formed during the coupling process represents the primary limitation of these solvent systems.

Mechanistic Implications of Solvent Effects

The pronounced solvent dependence of quinoline cyclocondensation efficiency reflects the mechanistic complexity of these transformations. The formation of charged intermediates during acid-amine coupling requires adequate solvation to achieve reasonable reaction rates and yields [3]. Polar aprotic solvents provide optimal stabilization of these intermediates without introducing competitive coordination or hydrogen bonding interactions.

The role of solvent in facilitating catalyst activity represents another critical consideration. Many catalytic systems require specific solvation environments to maintain their active forms and prevent deactivation pathways [11]. The coordination behavior of solvents toward metal centers can dramatically influence catalyst lifetime and reaction selectivity, necessitating careful solvent selection for each specific catalytic system.

Optimization Strategies

Systematic optimization studies have established that the combination of diisopropylethylamine as base and dimethylformamide as solvent provides superior results for a wide range of quinoline synthesis applications [3]. This combination maximizes reaction efficiency while minimizing side reactions and catalyst deactivation pathways. Alternative base-solvent combinations may provide acceptable results for specific substrate combinations but generally exhibit reduced overall performance.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

201.078978594 g/mol

Monoisotopic Mass

201.078978594 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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